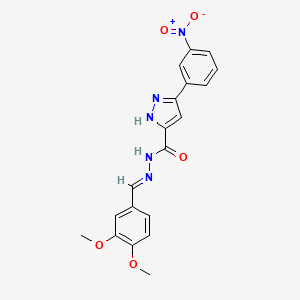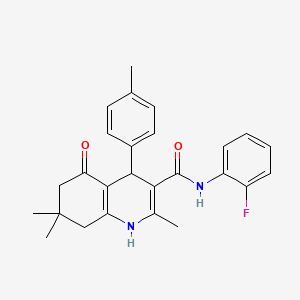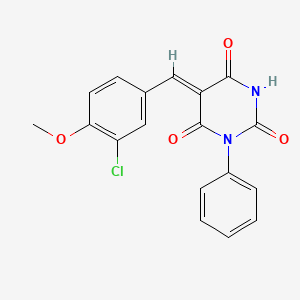![molecular formula C25H20ClNO4S B11648168 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[4-(benciloxi)-3-metoxibencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona es una molécula orgánica sintética. Pertenece a la clase de las tiazolidindionas, que son conocidas por sus diversas actividades biológicas. Este compuesto se caracteriza por un anillo de tiazolidina, sustituido con varios grupos funcionales, incluyendo un grupo benciloxi, un grupo metoxi y un grupo clorobencilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-[4-(benciloxi)-3-metoxibencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona típicamente implica la condensación de 4-(benciloxi)-3-metoxibenzaldehído con 3-(4-clorobencil)-1,3-tiazolidina-2,4-diona. La reacción se lleva a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, en un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta generalmente bajo condiciones de reflujo para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía en columna para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, lo que lleva a la formación de los correspondientes aldehídos o ácidos carboxílicos.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el anillo de tiazolidina, convirtiéndolos en alcoholes.
Sustitución: Los anillos aromáticos en el compuesto pueden participar en reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como ácido nítrico para la nitración o bromo para la halogenación bajo condiciones controladas.
Principales Productos
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Formación de alcoholes.
Sustitución: Formación de derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas reacciones de funcionalización, lo que lo convierte en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, (5Z)-5-[4-(benciloxi)-3-metoxibencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona se estudia por su potencial como inhibidor enzimático. Puede interactuar con enzimas específicas, modulando su actividad y proporcionando información sobre la función y la regulación de las enzimas.
Medicina
El compuesto tiene posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos metabólicos. Las tiazolidindionas son conocidas por su papel en el control de la diabetes al mejorar la sensibilidad a la insulina. Este compuesto puede exhibir propiedades similares, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas. Su capacidad para someterse a diversas reacciones químicas lo hace adecuado para la síntesis de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[4-(benciloxi)-3-metoxibencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse al sitio activo de las enzimas, inhibiendo su actividad y afectando las vías metabólicas. En el caso de la interacción con los receptores, puede modular las vías de transducción de señales, lo que lleva a cambios en las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos Similares
Rosiglitazona: Otra tiazolidindiona utilizada en el tratamiento de la diabetes.
Pioglitazona: Una tiazolidindiona con aplicaciones terapéuticas similares.
Troglitazona: Una tiazolidindiona anterior con una estructura similar pero propiedades farmacológicas diferentes.
Unicidad
La unicidad de (5Z)-5-[4-(benciloxi)-3-metoxibencilideno]-3-(4-clorobencil)-1,3-tiazolidina-2,4-diona radica en su patrón específico de sustitución, que le confiere propiedades químicas y biológicas distintas. La presencia de los grupos benciloxi y metoxi, junto con la sustitución clorobencílica, la diferencia de otras tiazolidindionas y puede contribuir a su perfil de actividad único.
Propiedades
Fórmula molecular |
C25H20ClNO4S |
|---|---|
Peso molecular |
465.9 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H20ClNO4S/c1-30-22-13-19(9-12-21(22)31-16-18-5-3-2-4-6-18)14-23-24(28)27(25(29)32-23)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3/b23-14- |
Clave InChI |
PNLLEDSXQOKVNQ-UCQKPKSFSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5-{(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzenesulfonamide](/img/structure/B11648095.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11648097.png)
![(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11648102.png)
![(5E)-5-(3-ethoxy-4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648106.png)
![Propan-2-yl 2-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11648110.png)

![1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11648120.png)
![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11648121.png)

![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![(6Z)-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648141.png)
![Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11648156.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11648160.png)
